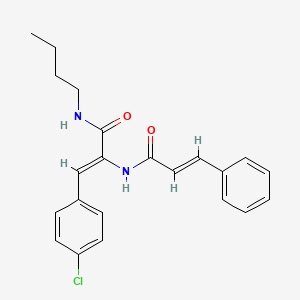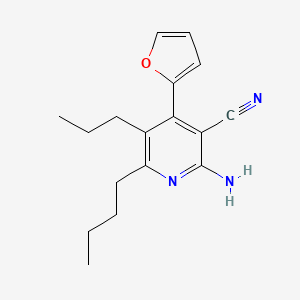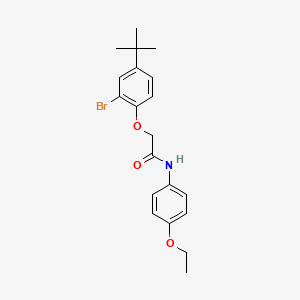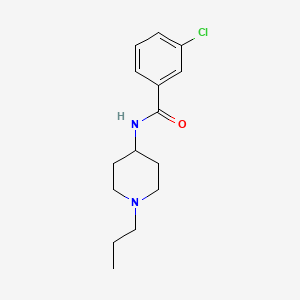
4,8-dimethyl-7-propoxy-2H-chromen-2-one
Descripción general
Descripción
4,8-dimethyl-7-propoxy-2H-chromen-2-one, also known as DPC, is a synthetic compound that belongs to the class of coumarin derivatives. DPC has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.
Mecanismo De Acción
The mechanism of action of 4,8-dimethyl-7-propoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. 4,8-dimethyl-7-propoxy-2H-chromen-2-one has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to have various biochemical and physiological effects in the body. For example, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4,8-dimethyl-7-propoxy-2H-chromen-2-one has also been shown to improve glucose tolerance and insulin sensitivity by activating PPARγ. In addition, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and -9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,8-dimethyl-7-propoxy-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 4,8-dimethyl-7-propoxy-2H-chromen-2-one is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of using 4,8-dimethyl-7-propoxy-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. In addition, the toxicity of 4,8-dimethyl-7-propoxy-2H-chromen-2-one has not been fully evaluated, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 4,8-dimethyl-7-propoxy-2H-chromen-2-one. One area of interest is the development of 4,8-dimethyl-7-propoxy-2H-chromen-2-one derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 4,8-dimethyl-7-propoxy-2H-chromen-2-one, which could lead to the development of new therapeutic strategies for these diseases. Additionally, the potential applications of 4,8-dimethyl-7-propoxy-2H-chromen-2-one in agriculture, such as its use as a natural pesticide or plant growth regulator, warrant further investigation.
Aplicaciones Científicas De Investigación
4,8-dimethyl-7-propoxy-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. In pharmacology, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In agriculture, 4,8-dimethyl-7-propoxy-2H-chromen-2-one has been studied for its ability to enhance plant growth and protect crops from pests and diseases.
Propiedades
IUPAC Name |
4,8-dimethyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEJSBKDGPVELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-diethoxy-5-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4653194.png)
![2-{[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4653200.png)
![2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4653206.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B4653212.png)
![2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4653220.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4653227.png)

![3-chloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4653240.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4653242.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-fluorophenoxy)butanamide](/img/structure/B4653245.png)

![N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)

